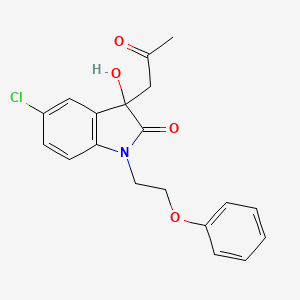

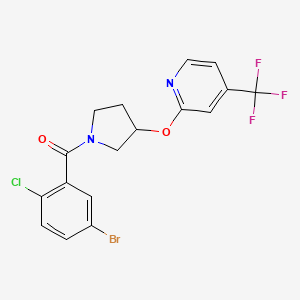

![molecular formula C21H18ClN5O2S B2470195 N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-52-8](/img/structure/B2470195.png)

N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . 1,2,4-Triazole derivatives have been found to have promising anticancer activity .

Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides . For example, the synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Scientific Research Applications

Synthesis and Characterization

- The compound under study is structurally related to thiazolo[3,2-b][1,2,4]triazoles, which have been explored in various scientific research contexts. For instance, the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives has led to the formation of related compounds like 2,2′-binaphtho[1′,2′:4,5]thiazolo[3,2-b][1,2,4]triazole, highlighting the synthetic pathways and structural variations possible within this chemical family (Liu, Shih, & Hu, 1987).

Biological Activities

- Compounds with the thiazolo[3,2-b][1,2,4]triazole moiety, similar to the one , have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones were synthesized and showed potential as anticancer agents, displaying activity on various cancer cell lines such as renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

- The protective effects of related thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in the mouse brain and liver were also investigated, revealing the potential therapeutic applications of compounds within this chemical family (Aktay, Tozkoparan, & Ertan, 2005).

Spectroscopic and Structural Insights

- Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, along with quantum mechanical methods, have been employed to study compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide. These studies offer in-depth insights into the molecular geometry, vibrational frequencies, and potential biological activities based on molecular properties, emphasizing the significance of spectroscopic and computational methods in understanding the characteristics of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which are known for their diverse biological activity . .

Mode of Action

Thiazolo[3,2-b][1,2,4]triazoles, the class of compounds to which it belongs, are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles are known to have a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities of thiazolo[3,2-b][1,2,4]triazoles , this compound could potentially have a wide range of effects at the molecular and cellular levels

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-6-8-14(9-7-13)18-25-21-27(26-18)15(12-30-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZPGSSCCGXGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

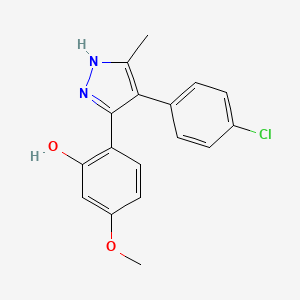

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)

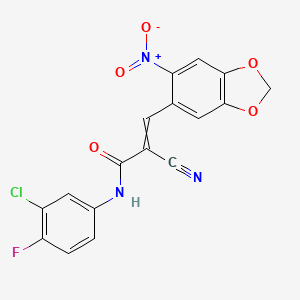

![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)

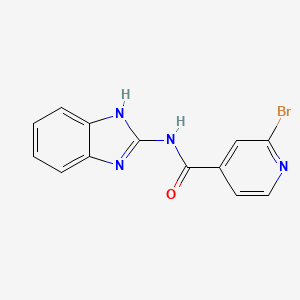

![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)

![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)

![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)

![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)